N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(11-16(18)19)13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECYXOGSNWEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203614 | |
| Record name | N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93009-67-7 | |
| Record name | N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93009-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The 4-methoxyphenyl group provides electron-donating properties, influencing solubility and reactivity.
Comparison with Structural Analogs
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- CAS: Not specified
- Formula: C₁₇H₁₈ClNO₅S | MW: 383.84 g/mol
- Methyl Ester: Replaces the carboxylic acid, enhancing lipophilicity (logP) and bioavailability as a prodrug .
N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Derivatives
- N-(2,3-Dichlorophenyl) variant (CAS: Not provided): Formula: C₁₅H₁₃Cl₂NO₄S | MW: 374.25 g/mol (estimated). Impact: Dichloro substitution increases steric hindrance and may reduce solubility .
- N-(4-Chloro-2-methylphenyl) variant (CAS: 425414-88-6):
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- CAS : 351494-91-2
- Formula: C₁₆H₁₇NO₄S | MW: 319.38 g/mol
N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl) Derivatives
Amide and Ester Derivatives
- N-(4-Chlorophenyl)-N-(methylsulfonyl)glycinamide :
- Methyl Ester of Target Compound (CAS: 331725-41-8): Formula: C₁₇H₁₉NO₅S | MW: 349.40 g/mol . Role: Esterification improves membrane permeability but requires hydrolysis for activation .
Comparative Data Table
Biological Activity
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring and a sulfonyl group connected to another phenyl ring, categorizing it as an N-tosyl amino acid derivative. Its unique structure contributes to its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate signaling pathways associated with pain and inflammation, potentially influencing targets such as cyclooxygenase (COX) enzymes and other inflammatory mediators .
The mechanism of action involves interactions with specific molecular targets:
- Sulfonyl Group Activity : The sulfonyl group can interact with enzymes, potentially inhibiting their activity. This interaction may disrupt pathways involved in inflammation and pain perception.
- Electrophilic Aromatic Substitution : The compound's structure allows it to participate in electrophilic aromatic substitution reactions, which can enhance its reactivity towards biological targets.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models, showing a decrease in edema and pain response compared to control groups .
- Interaction with Biological Targets : Interaction studies revealed that the compound could effectively bind to COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .
- Comparative Analysis : When compared to structurally similar compounds, such as N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine, the methoxy substitution on the phenyl ring was found to enhance the biological activity of this compound, suggesting that electronic effects play a significant role in its efficacy.
Comparison of Structural Analogues
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, analgesic |
| N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Structure | Moderate anti-inflammatory |
| N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | Structure | Low anti-inflammatory |
Note: The structures are illustrative; specific images should be sourced from chemical databases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
